molecular formula C9H15NO2 B157244 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) CAS No. 125815-84-1

1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)

Cat. No. B157244
M. Wt: 169.22 g/mol
InChI Key: FTWZLDXGMKFVTB-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) involves the modulation of various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. Furthermore, this compound has been shown to modulate the activity of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, behavior, and cognition.

Biochemical And Physiological Effects

1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. Additionally, this compound has been found to modulate the activity of various neurotransmitters, which can have a significant impact on mood, behavior, and cognition.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) is its potential application in the development of novel drugs for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI). One of the areas that require further investigation is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of more water-soluble derivatives of this compound could be a promising area for future research.

Synthesis Methods

The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) involves the reaction of N-isopropylidene-glycine ethyl ester with 1,2-dichloroethane in the presence of sodium hydride and tetrabutylammonium iodide. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

125815-84-1

Product Name

1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one

InChI

InChI=1S/C9H15NO2/c1-6(2)8-10-5-3-4-7(10)9(11)12-8/h6-8H,3-5H2,1-2H3/t7-,8+/m0/s1

InChI Key

FTWZLDXGMKFVTB-JGVFFNPUSA-N

Isomeric SMILES

CC(C)[C@@H]1N2CCC[C@H]2C(=O)O1

SMILES

CC(C)C1N2CCCC2C(=O)O1

Canonical SMILES

CC(C)C1N2CCCC2C(=O)O1

synonyms

1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)

Origin of Product

United States

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